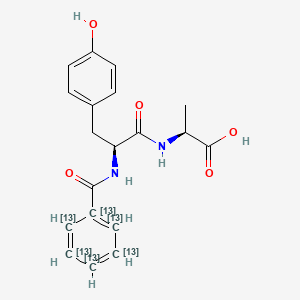

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6

Description

Significance of Isotope-Labeled Peptides in Contemporary Biochemical Research

Stable isotope-labeled peptides are powerful tools in a multitude of research areas, from proteomics to pharmacokinetics. researchgate.netnih.gov By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C), scientists can create molecules that are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbohrium.com This "tagging" allows for precise tracking and quantification.

In quantitative proteomics, isotope-labeled peptides serve as crucial internal standards, enabling the accurate measurement of protein abundance in complex biological samples. researchgate.netnih.gov This has been pivotal in identifying disease biomarkers and understanding cellular signaling pathways. researchgate.net Furthermore, in metabolic research, these labeled compounds allow for the tracing of metabolic fluxes, revealing how cells process nutrients and synthesize essential molecules. bohrium.com The key advantage of using stable isotopes is the ability to perform these sensitive analyses without the safety concerns and handling complexities associated with radioactive isotopes. bohrium.com

Overview of Benzoyl-Substituted Peptides as Molecular Probes

The benzoyl group, a benzene (B151609) ring attached to a carbonyl group, can be strategically incorporated into peptide structures to confer specific properties. One significant application is in improving the chromatographic behavior of small, hydrophilic peptides. The introduction of the hydrophobic benzoyl moiety increases the retention of these peptides in reversed-phase chromatography, aiding in their separation and analysis. google.com

In a different context, a derivative of this concept, p-benzoyl-L-phenylalanine (pBpa), is widely used as a photo-activated crosslinking agent. peptide.co.jp When exposed to UV light, the benzophenone (B1666685) group becomes highly reactive and can form covalent bonds with nearby interacting proteins, allowing for the capture and identification of transient protein-protein interactions. peptide.co.jp While N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 does not function as a photo-crosslinker in the same manner, the presence of the N-terminal benzoyl group is a classic feature in synthetic peptide substrates designed for specific proteases. N-benzoyl-L-tyrosine derivatives, in particular, are well-established substrates for the serine protease α-chymotrypsin. nih.govmedchemexpress.com

Rationale for 13C6 Isotopic Enrichment in N-(N-Benzoyl-L-tyrosyl)-L-alanine

The specific isotopic labeling pattern of this compound is central to its function as a research tool. The "13C6" designation indicates that the six carbon atoms of the tyrosine's aromatic ring have been replaced with the carbon-13 isotope.

Carbon-13 is a stable isotope that is widely used in metabolic and mechanistic studies. Its incorporation into a molecule creates a distinct mass shift that is easily detectable by mass spectrometry. nih.gov This allows researchers to differentiate the labeled molecule from its unlabeled, endogenous counterparts within a biological system. nih.gov

When used in enzyme assays, for instance, the cleavage of a ¹³C-labeled substrate can be monitored by observing the appearance of a labeled fragment with a specific mass-to-charge ratio (m/z). This provides a clear and unambiguous signal of enzyme activity. The large chemical shift range of ¹³C also makes it advantageous for NMR studies, providing high-resolution structural and dynamic information. parchem.com

In this compound, the isotopic label is placed exclusively on the tyrosine residue. This specific placement is a deliberate design choice. The N-benzoyl-tyrosine structure is a known recognition motif for chymotrypsin, which cleaves the peptide bond on the C-terminal side of aromatic amino acids like tyrosine. nih.govmedchemexpress.com

By placing the ¹³C₆ label on the tyrosine ring, researchers can precisely track the fate of this specific part of the substrate. Upon enzymatic cleavage of the peptide bond between tyrosine and alanine (B10760859), two fragments would be produced: N-Benzoyl-L-tyrosine-13C6 and L-alanine. Using mass spectrometry, one can quantify the rate of appearance of the labeled N-Benzoyl-L-tyrosine-13C6 fragment or the disappearance of the full-length labeled peptide. This provides a direct measure of the enzyme's catalytic rate and allows for detailed kinetic studies. For example, such a labeled substrate could be used to investigate the metabolism of peptides in different tissues or to screen for inhibitors of specific proteases. researchgate.netparchem.com

Data Tables

The following tables provide key information on the compounds discussed in this article.

Table 1: Physicochemical Properties of this compound Data for this specific isotopically labeled compound is limited. The molecular formula and weight are for the labeled compound, while other properties may be inferred from its unlabeled analogue.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1356382-80-3 | nih.gov |

| Molecular Formula | C₁₃¹³C₆H₂₀N₂O₅ | nih.gov |

| Molecular Weight | 362.33 g/mol | nih.gov |

| Appearance | Data not available | N/A |

| Storage | 2-8°C Refrigerator | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2+1,3+1,4+1,5+1,6+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRUPIDLBSA-RZZUUQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Isotopic Enrichment

Strategies for Regiospecific 13C6 Isotopic Incorporation into L-Tyrosine or L-Alanine Precursors

The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 requires a precursor amino acid, either L-tyrosine or L-alanine, to be enriched with six carbon-13 atoms. The most common and synthetically practical approach is to incorporate the 13C6 label into the aromatic ring of L-tyrosine or uniformly into the L-alanine molecule.

For L-Tyrosine-ring-13C6 , the synthesis often starts from commercially available 13C6-labeled benzene (B151609) or phenol. Multi-step chemical syntheses are then employed to build the amino acid side chain and introduce the chiral center. Enzymatic approaches are also utilized, where enzymes catalyze the final steps to ensure the correct L-stereochemistry.

The synthesis of L-Alanine-13C6 can be more complex due to the aliphatic nature of the molecule. Chemical synthesis can be achieved from simple, highly enriched 13C precursors. For instance, methods have been developed starting from 13C-labeled pyruvate, which can be converted to alanine (B10760859). acs.org Enzymatic and cell-free synthesis systems also present a powerful strategy. nih.govchiraltech.com In these systems, microorganisms or their extracts are fed inexpensive 13C-labeled precursors, like 13C-glucose, which are then metabolically converted into the desired 13C-labeled amino acids. nih.gov This approach can be highly efficient and ensures the production of the natural L-enantiomer.

A key consideration in producing these precursors is achieving high isotopic enrichment, ideally greater than 99%, to maximize sensitivity in mass spectrometry-based assays. jpt.com

Optimized Synthesis of this compound

The construction of the dipeptide can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of strategy depends on factors such as scale, desired purity, and the specific protecting groups used.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Benzoylation and 13C-Labeled Residue Coupling

Solid-phase peptide synthesis (SPPS) offers a streamlined approach where the peptide is built sequentially on an insoluble polymer support, simplifying purification by allowing for the removal of excess reagents and by-products by simple filtration. masterorganicchemistry.comresearchgate.net

The general SPPS cycle for synthesizing the target dipeptide would involve:

Attachment: The C-terminal amino acid, L-alanine-13C6 (with its amino group protected, typically with Fmoc), is anchored to a suitable resin.

Deprotection: The Fmoc protecting group is removed from the L-alanine-13C6 resin to expose the free amine.

Coupling: The next amino acid, N-Benzoyl-L-tyrosine (with its carboxyl group activated), is coupled to the resin-bound L-alanine-13C6.

Final Cleavage: The completed dipeptide is cleaved from the resin, and any side-chain protecting groups are removed.

A crucial adaptation for this specific synthesis is the introduction of the N-terminal benzoyl group. This can be achieved in two ways:

Pre-synthesis Benzoylation: N-Benzoyl-L-tyrosine can be synthesized separately and then used in the coupling step. ijirset.comscielo.org.mxscielo.org.mx This involves reacting L-tyrosine with benzoyl chloride or benzoic anhydride (B1165640) under basic conditions. The resulting N-Benzoyl-L-tyrosine is then activated for coupling.

On-Resin Benzoylation: After the dipeptide (H-Tyr-Ala(13C6)-Resin) is assembled, the N-terminal amine of tyrosine can be benzoylated directly on the solid support before cleavage. nih.gov This is a common N-terminal modification strategy in SPPS.

The table below outlines a typical Fmoc-based SPPS strategy.

| Step | Action | Reagents/Solvents | Purpose |

| 1 | Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepare resin for reaction. |

| 2 | Fmoc-L-alanine-13C6 Loading | Fmoc-L-alanine-13C6, DIC, HOBt | Attach the first amino acid to the resin. |

| 3 | Fmoc Deprotection | 20% Piperidine in DMF | Expose the N-terminal amine for the next coupling. |

| 4 | N-Benzoyl-L-tyrosine Coupling | N-Benzoyl-L-tyrosine, HBTU, DIPEA | Form the peptide bond. |

| 5 | Final Cleavage and Deprotection | Trifluoroacetic acid (TFA), scavengers (e.g., TIS, water) | Release the pure peptide from the resin. |

This is a representative workflow and specific reagents and conditions may be optimized.

Solution-Phase Synthetic Approaches and Coupling Reagent Selection

Solution-phase synthesis is a classical approach that is highly scalable and allows for the purification of intermediates at each step. nih.gov The general strategy involves coupling N-Benzoyl-L-tyrosine with an ester of L-alanine-13C6 (e.g., methyl or benzyl (B1604629) ester), followed by saponification to yield the final product.

A critical aspect of solution-phase synthesis is the choice of coupling reagent to activate the carboxylic acid of N-Benzoyl-L-tyrosine and facilitate amide bond formation while minimizing side reactions, especially racemization.

Commonly used coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. rsc.orgmdpi.com

Uronium/Guanidinium Salts: Reagents like HATU and HBTU are highly efficient and widely used for their ability to promote rapid coupling with low levels of racemization. nih.gov

Phosphonium Salts: Reagents such as BOP and PyBOP are also effective but their use has somewhat declined due to the formation of carcinogenic byproducts.

The selection of the coupling reagent is crucial for achieving a high yield and maintaining the chiral integrity of the final product.

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC | Cost-effective; often require additives (e.g., HOBt) to minimize racemization. rsc.org |

| Uronium Salts | HBTU, HATU | High coupling efficiency, fast reaction times, and effective racemization suppression. nih.gov |

| Phosphonium Salts | BOP, PyBOP | Highly reactive but can produce hazardous by-products. |

Considerations for Maintaining Chiral Purity During Synthesis

Maintaining the stereochemical integrity of the L-amino acids throughout the synthesis is paramount. Racemization, the conversion of an L-amino acid to a D-amino acid, can occur, particularly at the activated carboxyl group during the coupling step. scielo.org.mx This can lead to the formation of diastereomeric impurities (e.g., N-(N-Benzoyl-D-tyrosyl)-L-alanine-13C6) that can be difficult to separate from the desired product.

Strategies to minimize racemization include:

Use of Racemization-Suppressing Additives: As mentioned, HOBt and HOAt are commonly used with carbodiimides for this purpose. rsc.org

Optimized Coupling Reagents: Uronium-based reagents like HATU are known for their low racemization potential.

Controlled Reaction Conditions: Lowering the reaction temperature and minimizing the time the amino acid remains in its activated state can help reduce racemization.

The enantiomeric purity of the final product must be rigorously assessed, often by chiral chromatography. scielo.org.mxsigmaaldrich.comnih.gov

Advanced Purification and Isotopic Purity Verification Techniques

Following synthesis, the crude product is a mixture containing the desired peptide, unreacted starting materials, and various side-products. A multi-step purification and verification process is essential to obtain the high-purity compound required for analytical applications.

Chromatographic Methods for High Purity (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard methods for the purification of synthetic peptides. nih.govrsc.org Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose. nih.gov

In RP-HPLC, the peptide is separated based on its hydrophobicity. A typical setup involves:

Stationary Phase: A C18-modified silica (B1680970) column is commonly used.

Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the components. An ion-pairing agent, such as trifluoroacetic acid (TFA), is usually added to both solvents to improve peak shape and resolution. nih.gov

UPLC, which uses smaller particle size columns, offers higher resolution and faster separation times compared to traditional HPLC, making it an excellent tool for both analytical purity checks and small-scale purification. nih.govresearchgate.net

The purification process typically involves collecting fractions as they elute from the column. These fractions are then analyzed for purity, and those containing the pure product are combined and lyophilized to obtain the final peptide as a powder.

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Key Advantages |

| RP-HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA | Robust, scalable, and highly effective for peptide purification. rsc.org |

| UPLC | Sub-2 µm C18 Silica | Acetonitrile/Water with 0.1% TFA or Formic Acid | Higher resolution, faster analysis times, and increased sensitivity. nih.gov |

Isotopic Purity Verification Techniques

After purification, it is crucial to verify the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is the primary technique for this analysis. acs.orgnih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can accurately measure the mass-to-charge ratio (m/z) of the peptide.

By analyzing the isotopic distribution of the molecular ion peak, the degree of 13C incorporation can be calculated. acs.orgresearchgate.net For this compound, the mass spectrum will show a cluster of peaks, with the most abundant peak corresponding to the molecule containing six 13C atoms. The relative intensities of the peaks corresponding to molecules with fewer than six 13C atoms can be used to determine the isotopic purity. It is important to correct for the natural abundance of other isotopes (e.g., 13C in the benzoyl and tyrosine moieties, 15N, 18O) to accurately calculate the enrichment of the 13C6-alanine portion.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the labels and provide information on the isotopic purity.

Spectroscopic Confirmation of Isotopic Enrichment

Confirmation of the successful synthesis and, critically, the isotopic enrichment of this compound, relies on modern spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is a definitive tool for confirming the molecular weight and isotopic composition of the synthesized peptide. The introduction of six ¹³C atoms in the alanine moiety results in a predictable increase in the molecular mass of the compound compared to its unlabeled counterpart.

The expected monoisotopic mass of the unlabeled N-(N-Benzoyl-L-tyrosyl)-L-alanine is approximately 356.1372 g/mol . With the incorporation of six ¹³C isotopes, each adding approximately 1.00335 Da to the mass, the expected monoisotopic mass of this compound is approximately 362.1573 g/mol .

The mass spectrum would clearly show a peak corresponding to this increased mass, confirming the successful incorporation of the ¹³C atoms. The isotopic distribution pattern in the mass spectrum would also differ significantly from the natural abundance pattern, providing further evidence of enrichment.

Interactive Data Table: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z for N-(N-Benzoyl-L-tyrosyl)-L-alanine | Predicted m/z for this compound |

| [M+H]⁺ | 357.1445 | 363.1645 |

| [M+Na]⁺ | 379.1264 | 385.1464 |

| [M-H]⁻ | 355.1300 | 361.1500 |

Note: These are predicted values and may vary slightly in experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy provides direct evidence of the isotopic labeling. In a standard ¹³C NMR spectrum of the unlabeled compound, the signals corresponding to the alanine carbons would appear at their characteristic chemical shifts with an intensity reflecting the natural abundance of ¹³C (approximately 1.1%).

For this compound, the signals for the three carbons of the alanine residue (the carbonyl carbon, the alpha-carbon, and the beta-carbon) would be dramatically enhanced in intensity due to the nearly 100% enrichment. Furthermore, ¹³C-¹³C spin-spin coupling would be observed between the adjacent labeled carbons, resulting in complex splitting patterns that are absent in the unlabeled compound. This provides unambiguous confirmation of the location and extent of isotopic labeling.

For instance, the signal for the alanine carbonyl carbon would be split into a doublet by the adjacent alpha-carbon, and the alpha-carbon signal would be split into a doublet of quartets by the carbonyl carbon and the three beta-carbons.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom (Alanine Moiety) | Expected Chemical Shift Range (ppm) | Expected Multiplicity in ¹³C₆ Labeled Compound |

| Carbonyl (C=O) | 175-178 | Doublet |

| Alpha-Carbon (α-CH) | 48-52 | Doublet of Quartets |

| Beta-Carbon (β-CH₃) | 15-20 | Doublet |

Note: Chemical shifts are dependent on the solvent and other experimental conditions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Peptide Analysis

NMR spectroscopy is an indispensable technique for determining the three-dimensional structure and dynamics of molecules in solution. nmims.eduuzh.ch For isotopically labeled peptides, NMR provides an enhanced level of detail, allowing for specific examination of the labeled sites.

¹³C NMR for Labeling Position and Isotopic Enrichment Confirmation

The primary application of ¹³C NMR in the analysis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is to confirm the precise location and the degree of isotopic enrichment. Standard ¹³C NMR pulse sequences can be utilized to acquire a spectrum where the signals corresponding to the ¹³C-labeled alanine (B10760859) carbons will exhibit significantly higher intensity compared to the natural abundance ¹³C signals of the rest of the molecule. steelyardanalytics.com The chemical shifts of the carbonyl, alpha-carbon, and beta-carbon of the alanine residue are distinct and their enhanced signals confirm that the labeling has occurred at the intended positions. steelyardanalytics.com

Quantification of the isotopic enrichment can be achieved by comparing the integrated intensities of the labeled carbon signals to those of a known internal standard or to the natural abundance signals of other carbons within the molecule, although this can be challenging. wikipedia.org More advanced techniques may be required for precise quantification.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Labeled Alanine Residue

| Carbon Position | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 169 - 173 steelyardanalytics.com |

| Alpha-Carbon (Cα) | 48 - 52 |

| Beta-Carbon (Cβ) | 15 - 20 |

Note: Exact chemical shifts can vary depending on the solvent and local chemical environment.

Multidimensional NMR (e.g., HSQC, HMBC) for Complete Spectral Assignment and Connectivity

To achieve a comprehensive understanding of the molecular structure, complete assignment of all proton (¹H) and carbon (¹³C) resonances is necessary. nmims.edunih.gov Multidimensional NMR experiments are crucial for this purpose.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine one-bond proton-carbon correlations. columbia.edu In the case of this compound, this experiment would show strong cross-peaks between the protons and their directly attached ¹³C-labeled carbons in the alanine residue, confirming their connectivity. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is instrumental in piecing together the molecular framework. For instance, HMBC spectra would show correlations from the alanine amide proton to the alanine carbonyl carbon and the tyrosine alpha-carbon, and from the alanine alpha-proton to the alanine carbonyl carbon and the tyrosine carbonyl carbon, thus establishing the peptide bond linkage.

These experiments, often used in conjunction with proton-proton correlation experiments like COSY and TOCSY, allow for the unambiguous assignment of nearly all resonances in the molecule. steelyardanalytics.comreddit.com

Conformational Analysis using Isotope-Filtered/Edited NMR Experiments

Isotope-filtered and isotope-edited NMR experiments are powerful techniques for studying the conformation of a labeled part of a molecule, especially when it is part of a larger complex. nih.govresearchgate.net In the context of this compound, if this peptide were to bind to a larger, unlabeled protein, an isotope-filtered NOESY experiment could be used to observe only the nuclear Overhauser effects (NOEs) involving the protons attached to the ¹³C-labeled alanine. This allows for the determination of the conformation of the peptide in its bound state without interference from the signals of the larger molecule. nih.gov

The analysis of NOE patterns, which provide information about through-space proximities between protons, is a cornerstone of NMR-based conformational analysis. uzh.ch

Studies of Peptide Dynamics through ¹³C Relaxation Measurements

The dynamics of the peptide backbone and side chains can be investigated by measuring the relaxation rates of the ¹³C nuclei. nih.govacs.org The spin-lattice (T₁) and spin-spin (T₂) relaxation times, as well as the heteronuclear NOE, are sensitive to molecular motions on different timescales.

By measuring the T₁, T₂, and NOE values for the ¹³C-labeled carbons in the alanine residue, information about the local mobility of this part of the peptide can be obtained. uq.edu.aunih.gov For example, a shorter T₂ relaxation time can indicate slower molecular tumbling or the presence of conformational exchange on the microsecond to millisecond timescale. umich.edu These measurements provide insights into the flexibility and dynamic behavior of the peptide in solution. nih.govnih.gov

Table 2: Representative ¹³C Relaxation Parameters and their Interpretation

| Relaxation Parameter | Timescale of Motion Sensed | Interpretation |

|---|---|---|

| T₁ (Spin-Lattice) | ps - ns | Provides information on fast tumbling and internal motions. |

| T₂ (Spin-Spin) | µs - ms | Sensitive to slower conformational exchange processes. umich.edu |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity and Fragmentation Studies

High-resolution mass spectrometry is a critical tool for verifying the elemental composition and isotopic distribution of a molecule with high accuracy and precision. americanpharmaceuticalreview.comnih.gov

Exact Mass Measurement for Isotopic Purity Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental formula. researchgate.netalmacgroup.com For this compound, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. The experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, should match this theoretical value within a few parts per million (ppm). almacgroup.com

This high mass accuracy allows for the clear differentiation of the fully ¹³C₆-labeled species from any unlabeled or partially labeled counterparts, thereby verifying the isotopic purity of the sample. researchgate.netresearchgate.net The relative intensities of the isotopic peaks in the mass spectrum can be used to quantify the level of isotopic enrichment. researchgate.netacs.org

Table 3: Theoretical Exact Masses of Isotopologues of Protonated N-(N-Benzoyl-L-tyrosyl)-L-alanine

| Isotopologue | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Unlabeled | C₁₉H₂₁N₂O₅⁺ | 370.1478 |

The fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions provides further structural confirmation. The benzoyl group is a common derivatization agent in mass spectrometry and its fragmentation is well-characterized. chromatographyonline.com The cleavage of the amide bonds in the peptide backbone will produce b- and y-type fragment ions. The masses of these fragments will be shifted by +6 Da if the fragment contains the fully ¹³C-labeled alanine residue, providing unambiguous evidence for the location of the isotopic label. nih.gov Analysis of the fragmentation can also yield information about the connectivity of the amino acid residues.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of molecules by fragmenting precursor ions and analyzing the resulting product ions. In the case of this compound, MS/MS analysis provides unequivocal structural confirmation and insight into its fragmentation pathways. The introduction of six Carbon-13 isotopes in the alanine residue serves as a distinctive mass label, facilitating the identification of fragments containing this portion of the molecule.

Upon collision-induced dissociation (CID), the precursor ion of this compound undergoes fragmentation primarily at the amide bonds, following established peptide fragmentation patterns to produce b- and y-type ions. The benzoyl group, tyrosine residue, and the 13C6-labeled alanine residue yield a predictable fragmentation pattern.

The primary fragmentation occurs at the two amide linkages:

Cleavage of the amide bond between the benzoyl group and the tyrosine residue.

Cleavage of the peptide bond between the tyrosine and the 13C6-labeled alanine residue.

The presence of the 13C6 label on the alanine moiety results in a mass shift of +6 Da for any fragment ion that retains this labeled residue. This distinct isotopic signature is instrumental in confirming the structure and assigning the fragments. For instance, the y1 ion, corresponding to the 13C6-labeled alanine, will exhibit a mass-to-charge ratio (m/z) that is 6 units higher than its unlabeled counterpart, confirming the location of the isotopic label. Similarly, b-ions that include the alanine residue will also show this characteristic mass shift. This method of using stable isotope labeling provides a robust tool for differentiating between isobaric compounds and confirming molecular structures in complex matrices.

Table 1: Predicted MS/MS Fragmentation Ions of this compound

| Fragment Ion Type | Description of Fragment | Predicted m/z (Monoisotopic) |

|---|---|---|

| b₁ | Benzoyl group | 105.03 |

| b₂ | Benzoyl-Tyrosine | 268.09 |

| y₁ | Alanine-13C6 | 95.08 |

| y₂ | Tyrosyl-Alanine-13C6 | 258.14 |

Isotope Ratio Analysis in Quantitative Methodologies

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern quantitative analysis by mass spectrometry, particularly in the context of isotope dilution mass spectrometry (IDMS). nih.gov This approach is considered a gold-standard method for achieving high accuracy and precision in quantification. nih.gov The fundamental principle lies in using the isotopically labeled compound as an internal standard. nih.gov

Because this compound shares identical physicochemical properties with its unlabeled (12C) counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. nih.gov However, due to the mass difference of +6 Da, the labeled and unlabeled compounds are readily distinguished by the mass spectrometer. nih.gov

In a typical quantitative workflow, a known amount of the 13C6-labeled internal standard is spiked into a sample containing the unlabeled analyte of interest. The sample then undergoes preparation steps such as extraction and purification. Any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard in the final mass spectrometric analysis, the initial concentration of the analyte can be accurately determined. This ratiometric measurement effectively corrects for variations in sample recovery and matrix effects, which are common sources of error in quantitative assays. acs.org The use of 13C labeling, in particular, is advantageous as it avoids the kinetic isotope effects that can sometimes be observed with deuterium labeling. nih.gov

Table 2: Principle of Isotope Dilution Mass Spectrometry

| Parameter | Description | Example Calculation |

|---|---|---|

| Analyte (Unlabeled) | The compound to be quantified. | Concentration (Unknown) = C_analyte |

| Internal Standard (13C6-labeled) | Added in a known amount to the sample. | Concentration (Known) = C_IS |

| MS Response Ratio | Ratio of the mass spectrometer signal (peak area) of the analyte to the internal standard. | Ratio = Area_analyte / Area_IS |

| Quantification | The unknown concentration is calculated from the response ratio and the known concentration of the internal standard. | C_analyte = Ratio * C_IS |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Insight

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information regarding the molecular structure, conformation, and intermolecular interactions of N-(N-Benzoyl-L-tyrosyl)-L-alanine. xray.cznih.gov These techniques probe the vibrational modes of the molecule's constituent chemical bonds. The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending vibrations of functional groups. nih.gov

For N-(N-Benzoyl-L-tyrosyl)-L-alanine, the FTIR and Raman spectra are expected to exhibit characteristic bands associated with its peptidic and aromatic moieties. Key vibrational modes include:

Amide Bands: The molecule contains two amide linkages, giving rise to characteristic Amide I (primarily C=O stretching) and Amide II (N-H bending and C-N stretching) bands. The frequencies of these bands are sensitive to the local conformation and hydrogen-bonding environment, providing insights into the secondary structure.

Aromatic Vibrations: The benzoyl and tyrosyl groups will produce signals corresponding to aromatic C-H stretching and ring breathing modes.

Carboxylic Acid Group: The terminal carboxylic acid of the alanine residue will show a prominent C=O stretching vibration.

Aliphatic Vibrations: C-H stretching and bending modes from the alanine and tyrosine side chains will also be present.

Comparative analysis of spectra obtained in the solid state versus in solution can reveal changes in conformation and intermolecular hydrogen bonding. nih.gov For instance, shifts in the Amide I band frequency can indicate the formation or disruption of hydrogen bonds involving the peptide backbone. Raman spectroscopy is particularly effective for probing the vibrations of the non-polar aromatic rings, while FTIR is highly sensitive to the polar amide and carboxyl groups. wseas.com Together, these complementary techniques offer a detailed picture of the molecule's conformational landscape.

Table 3: Characteristic Vibrational Frequencies for N-(N-Benzoyl-L-tyrosyl)-L-alanine

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid & Phenol | 3300 - 2500 | FTIR |

| N-H Stretch | Amide | 3350 - 3250 | FTIR |

| Aromatic C-H Stretch | Benzoyl & Tyrosyl Rings | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | Alanine & Tyrosine Side Chains | 3000 - 2850 | FTIR, Raman |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | FTIR |

| Amide I (C=O Stretch) | Amide Linkages | 1680 - 1630 | FTIR, Raman |

| Aromatic C=C Bending | Benzoyl & Tyrosyl Rings | 1600 - 1450 | FTIR, Raman |

| Amide II (N-H Bend, C-N Stretch) | Amide Linkages | 1550 - 1510 | FTIR |

Mechanistic Investigations and Biochemical Applications

Enzyme Substrate Specificity and Kinetic Analysis

The N-benzoyl-L-tyrosyl moiety of this compound makes it a potential substrate for various peptidases and proteases that recognize and cleave peptide bonds C-terminal to aromatic amino acid residues.

N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ is structurally analogous to the N-terminal protected dipeptides frequently used to assay the activity of chymotrypsin-like serine proteases. These enzymes typically hydrolyze the peptide bond following a large hydrophobic residue, such as tyrosine. The presence of the N-benzoyl group protects the N-terminus from cleavage by aminopeptidases, directing the enzymatic action to the internal peptide bond.

Research on similar compounds, such as N-benzoyl-L-tyrosine thiobenzyl ester, has demonstrated their utility as substrates for proteases like α-chymotrypsin and subtilisin BPN' nih.govresearchgate.net. The hydrolysis of the peptide bond in N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ by a suitable protease would yield N-Benzoyl-L-tyrosine and L-alanine-¹³C₆. The stable isotope-labeled alanine (B10760859) can then be detected and quantified, for example, by mass spectrometry, to monitor the enzymatic reaction.

The enzymatic hydrolysis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ is expected to follow Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an indication of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

For a hypothetical enzyme, Chymotrypsin-X, the kinetic parameters for the hydrolysis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ could be determined by measuring the initial reaction velocities at various substrate concentrations. The data can then be fitted to the Michaelis-Menten equation.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µM/min) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Chymotrypsin-X | N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ | 0.5 | 100 | 10 | 2 x 10⁴ |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The ¹³C labeling in the alanine residue of N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ allows for the investigation of kinetic isotope effects (KIEs) on enzyme catalysis. A KIE is observed when an atom in the substrate is replaced by one of its heavier isotopes, leading to a change in the reaction rate. The magnitude of the KIE can provide valuable insights into the transition state of the reaction and the rate-limiting step of the catalytic mechanism.

For the hydrolysis of the peptide bond, a ¹³C KIE could be measured by comparing the rate of cleavage of the labeled substrate with that of its unlabeled counterpart. A significant KIE would suggest that the bond to the ¹³C-labeled carbon is undergoing a change in the rate-determining step of the reaction.

Development as a Biochemical Research Tool

Utility in Derivatization for Enhanced Analytical Detection

The strategic chemical modification of analytes, known as derivatization, is a cornerstone of modern analytical chemistry, employed to enhance the detectability and chromatographic behavior of molecules that may otherwise present analytical challenges. In the context of peptide analysis, particularly with mass spectrometry (MS), derivatization can significantly improve ionization efficiency and chromatographic retention. The use of isotopically labeled compounds, such as N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆, in conjunction with derivatization techniques, offers a powerful approach for accurate quantification and enhanced detection.

Benzoyl chloride is a well-established derivatizing agent that targets primary and secondary amines, as well as phenolic hydroxyl groups, all of which are present in peptides. chromatographyonline.com The introduction of a benzoyl group to a peptide or amino acid confers several analytical advantages:

Improved Chromatographic Retention: Many small, polar analytes, including certain peptides, exhibit poor retention on commonly used reversed-phase liquid chromatography (LC) columns. Benzoylation increases the hydrophobicity of the molecule, leading to stronger interaction with the stationary phase and improved chromatographic separation. nih.govnih.gov

Enhanced Ionization Efficiency: The benzoyl group can improve the ionization of the derivatized molecule in the mass spectrometer's ion source, leading to a stronger signal and lower limits of detection. nih.gov

Increased Selectivity: Derivatization can introduce a common structural motif to a class of compounds, allowing for selective detection using techniques like tandem mass spectrometry (MS/MS). The benzoyl fragment (m/z 105) is a characteristic product ion that can be monitored in fragmentation analysis. nih.gov

The incorporation of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices. N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆, being a stable isotope-labeled analog of its unlabeled counterpart, is an ideal internal standard for quantitative assays. nih.govresearchgate.net It is chemically identical to the endogenous analyte and therefore co-elutes during chromatography and exhibits the same ionization response in the mass spectrometer. nih.gov However, it is distinguishable by its mass difference, allowing for precise ratiometric quantification that corrects for variations in sample preparation and instrument response.

Research Findings:

While specific studies detailing the use of N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ as a derivatization agent itself are not prevalent, the principles of benzoylation and stable isotope labeling are well-documented in the scientific literature. Research has consistently demonstrated the benefits of using benzoyl chloride for the derivatization of a wide array of analytes for LC-MS analysis.

For instance, studies on the analysis of neurochemicals and other small molecules in biological samples have shown that benzoyl chloride derivatization can lead to significant improvements in detection limits. chromatographyonline.comnih.gov The use of ¹³C-labeled benzoyl chloride has been employed to generate isotopically labeled internal standards in situ for these analyses. researchgate.net This approach underscores the utility of incorporating stable isotopes for precise quantification.

The following table summarizes the typical improvements in analytical performance observed with benzoylation, which are applicable to peptides and amino acids that would be analyzed alongside N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ as an internal standard.

| Analyte Class | Without Derivatization (Typical LOD) | With Benzoylation (Typical LOD) | Fold Improvement |

| Amino Acids | 50 - 200 nM | 1 - 10 nM | 5 - 200 |

| Biogenic Amines | 10 - 100 nM | 0.1 - 5 nM | 2 - 1000 |

| Small Peptides | Variable (often >100 nM) | 5 - 50 nM | Variable |

LOD: Limit of Detection. Data are representative of typical improvements reported in the literature for benzoylation-based LC-MS methods.

Furthermore, the robustness of the benzoylation reaction allows for its application across various complex matrices, including plasma, cerebrospinal fluid, and tissue homogenates. nih.gov The reaction conditions are generally mild and the reaction times are relatively short, making it a practical choice for routine analytical workflows. chromatographyonline.com

In a typical quantitative workflow utilizing N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆, the labeled compound would be spiked into a biological sample as an internal standard. Both the endogenous (unlabeled) N-(N-Benzoyl-L-tyrosyl)-L-alanine and the ¹³C₆-labeled internal standard would then be extracted and analyzed by LC-MS. The ratio of the peak areas of the analyte to the internal standard is used to calculate the precise concentration of the analyte in the original sample.

The following table illustrates the key mass spectrometric parameters for the unlabeled and labeled compound.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Characteristic Fragment Ion (m/z) |

| N-(N-Benzoyl-L-tyrosyl)-L-alanine | C₂₀H₂₂N₂O₅ | 382.153 | 383.160 | 105.034 (Benzoyl) |

| N-(N-Benzoyl-L-tyrosyl)-L-alanine-¹³C₆ | C₁₄¹³C₆H₂₂N₂O₅ | 388.173 | 389.180 | 111.054 (¹³C₆-Benzoyl) |

Theoretical and Computational Approaches

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape of flexible molecules like dipeptides. For N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6, MD simulations can map the accessible shapes the molecule can adopt in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). This is crucial as the biological function of a molecule is often intrinsically linked to its three-dimensional structure.

The primary goal of MD simulations in this context is to understand the dynamics associated with the key dihedral angles (phi, psi, and chi) along the peptide backbone and side chains. Theoretical studies on similar dipeptides, such as alanine (B10760859) dipeptide, have established the importance of these angles in defining stable conformations like α-helices and β-sheets. researchgate.net For this compound, the analysis would extend to the rotational freedom of the bulky benzoyl and tyrosyl groups.

The simulation process typically involves:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM, GROMOS) that defines the potential energy of the system. The 13C6 isotope in the alanine residue would be treated with the same parameters as a standard 12C atom, as its effect on the classical potential energy function is negligible.

System Setup: Placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for all atoms in the system over a set period (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of the resulting trajectory allows for the construction of a Ramachandran plot, which visualizes the distribution of phi (φ) and psi (ψ) backbone dihedral angles. This reveals the most probable and energetically favorable conformations. Furthermore, analysis of intramolecular hydrogen bonds, particularly between the amide protons and carbonyl oxygens, and potential π-π stacking interactions involving the benzoyl and tyrosine rings, can be performed. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle (Example) | Description |

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond. |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond. |

| Omega (ω) | Cα-C'-N-Cα | Rotation around the peptide bond (C'-N). |

| Chi1 (χ1) | N-Cα-Cβ-Cγ | Rotation of the tyrosine side chain. |

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of a molecule's electronic structure. Methods like Density Functional Theory (DFT) are particularly well-suited for molecules of this size. For this compound, QC calculations are instrumental in understanding its reactivity, stability, and spectroscopic signatures.

A primary application is the optimization of molecular geometry to find the lowest energy (most stable) conformation. This complements MD simulations by providing a more accurate energetic ranking of different conformers. Studies on similar peptides, like L-alanine pentamers, have successfully used DFT methods (e.g., B3LYP/6-31G(d,p)) to distinguish the stability of various secondary structures. koreascience.kr

Furthermore, QC calculations can predict a range of molecular properties:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitability.

Spectroscopic Properties: Theoretical vibrational spectra (Infrared and Raman) can be computed. These calculated spectra are invaluable for interpreting experimental data and can be used to identify specific conformational states of the dipeptide. acs.org The isotopic labeling with 13C6 in the alanine residue would cause a predictable shift in the vibrational frequencies of the associated bonds, which can be precisely calculated.

Charge Distribution: The partial charges on each atom can be determined, offering insights into intermolecular interactions, such as the formation of hydrogen bonds.

Table 2: Predicted Molecular Properties from Quantum Chemical Calculations

| Property | Significance | Typical Computational Method |

| Relative Energy (ΔE) | Determines the most stable conformers. | DFT, MP2 |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | DFT |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural identification. | DFT |

| Atomic Partial Charges | Explains electrostatic interaction potential. | Mulliken, NBO, CHELPG |

In Silico Docking Studies with Potential Target Proteins or Enzymes

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery and for hypothesizing the biological function of a molecule. For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Based on studies of similar N-benzoyl amino acid derivatives, enzymes like chitinase (B1577495) have been identified as potential targets. scielo.org.mxscielo.org.mx Given that tyrosine-containing dipeptides are used in cell culture media to enhance cell growth and productivity, potential targets could also include amino acid transporters or metabolic enzymes. nih.gov

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand, this compound.

Grid Generation: Defining the binding site (active site) on the protein where the docking will be performed.

Docking Simulation: Using software like AutoDock Vina, the ligand is repeatedly placed in the binding site in various orientations and conformations. scielo.org.mxscielo.org.mx

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the benzoyl and tyrosine moieties would be expected to form significant hydrophobic and aromatic interactions within a protein's binding pocket, while the amide and carboxyl groups are prime candidates for hydrogen bonding. scielo.org.mx

Table 3: Example of a Hypothetical Docking Study Result

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues | Type of Interaction |

| Chitinase (PDB: 5WV9) | -8.5 | 0.85 | TYR218, TRP433 | Hydrogen Bond, π-π Stacking |

| Amino Acid Transporter | -7.9 | 1.54 | LEU145, PHE256 | Hydrophobic Interaction |

| A Generic Kinase | -9.1 | 0.21 | ASP160, LYS45 | Hydrogen Bond, Salt Bridge |

Future Directions and Emerging Research Avenues

Design of Next-Generation Isotope-Labeled Peptide Probes

The core value of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 lies in its precise mass difference from its unlabeled counterpart, a feature that is fundamental to its application. Future research will likely focus on leveraging this basic design to create more sophisticated molecular probes. Innovations in this area may include the development of "stapled" or macrocyclic versions of this dipeptide. Such structural modifications can enhance conformational rigidity and proteolytic stability, transforming the molecule from a simple internal standard into a robust probe for studying enzyme-substrate interactions in complex biological matrices.

Another avenue of development is the creation of double-labeled peptide probes. By incorporating additional stable isotopes, such as ¹⁵N or ²H, researchers can create a suite of internal standards with varying masses. This would enable multiplexed assays for the simultaneous quantification of multiple analytes, thereby increasing experimental throughput and providing a more comprehensive understanding of the biological system under investigation.

Furthermore, the benzoyl group of N-(N-Benzoyl-L-tyrosyl)-L-alanine offers a site for chemical modification. Future iterations of this probe could feature the attachment of reporter groups, such as fluorophores or biotin, to the benzoyl moiety. This would create multimodal probes that can be detected by both mass spectrometry and fluorescence-based techniques, offering orthogonal methods for validation and expanding the experimental possibilities.

Integration with Advanced High-Throughput Screening Methodologies

The demand for rapid and efficient screening of large compound libraries has driven the development of advanced high-throughput screening (HTS) methodologies. Isotope-labeled compounds like this compound are well-suited for integration into these platforms. For instance, in the context of drug discovery, the unlabeled form of this dipeptide could serve as a substrate for a target enzyme, such as a protease. The ¹³C₆-labeled version can then be used as an internal standard in mass spectrometry-based HTS assays to identify enzyme inhibitors.

Cell-free synthesis systems represent a promising platform for the high-throughput production of peptide libraries. While this compound itself is a small molecule amenable to standard chemical synthesis, the principles of its application can be extended to larger, more complex peptides generated in these systems. For example, a library of potential peptide-based drugs could be synthesized with incorporated stable isotopes, facilitating their rapid quantification in HTS formats.

The table below illustrates a hypothetical dataset from a high-throughput screen for inhibitors of a protease that cleaves N-(N-Benzoyl-L-tyrosyl)-L-alanine. The assay measures the formation of the product, N-Benzoyl-L-tyrosine, relative to the ¹³C₆-labeled internal standard.

| Compound ID | % Inhibition | Product Peak Area | Internal Standard Peak Area |

| Control | 0 | 150,000 | 50,000 |

| Compound A | 95 | 7,500 | 49,500 |

| Compound B | 10 | 135,000 | 51,000 |

| Compound C | 50 | 75,000 | 50,500 |

Expansion of Applications in Multi-Omics Research Paradigms

The integration of data from different "omics" fields, such as proteomics, metabolomics, and transcriptomics, is a powerful approach for gaining a holistic understanding of biological systems. Stable isotope-labeled peptides and their derivatives have a significant role to play in these multi-omics studies. This compound can be used to accurately quantify its unlabeled counterpart, which may be a product of protein degradation or a specific bioactive peptide.

In the field of metabolomics, the absorption, distribution, metabolism, and excretion (ADME) of small molecules are of critical interest. A study on the intact absorption of bioactive dipeptides in rats utilized ¹³C stable isotope labeling with liquid chromatography-multiple reaction monitoring-tandem mass spectrometry (LC-MRM-MS/MS) to track the peptides in blood samples nih.gov. This approach allows for the precise quantification of the absorbed dipeptides, distinguishing them from endogenous amino acids and peptides. Following oral administration of a mixture of three ¹³C-labeled dipeptides, the maximal absorption of Val-Tyr was determined to be 1.1 ng/ml in plasma nih.gov. This demonstrates the potential for using this compound in similar pharmacokinetic studies.

The following table presents hypothetical data from a pharmacokinetic study tracking the plasma concentration of N-(N-Benzoyl-L-tyrosyl)-L-alanine following oral administration of its ¹³C₆-labeled form.

| Time (minutes) | Plasma Concentration (ng/mL) |

| 0 | 0 |

| 15 | 5.2 |

| 30 | 12.8 |

| 60 | 8.5 |

| 120 | 2.1 |

Methodological Advancements in Isotope-Assisted Analytical Chemistry

The utility of this compound is intrinsically linked to the analytical techniques used for its detection and quantification. Advances in mass spectrometry, in particular, will continue to enhance the applications of this and other isotope-labeled compounds. Higher resolution mass spectrometers enable more accurate mass determination and better separation of isotopic peaks from background noise, leading to improved sensitivity and specificity.

The development of novel ionization techniques and fragmentation methods in mass spectrometry can provide more detailed structural information about the labeled peptides and their metabolites. This is particularly relevant for understanding the metabolic fate of dipeptides in biological systems.

Furthermore, the development of sophisticated data analysis algorithms is crucial for processing the large and complex datasets generated in modern analytical chemistry. These software tools can automate the identification and quantification of labeled and unlabeled peptides, correct for isotopic interferences, and perform statistical analysis to identify significant changes between different experimental conditions. The continued co-evolution of isotope labeling strategies and analytical instrumentation will undoubtedly open up new frontiers in biochemical research.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6, and how can its purity be validated?

Answer:

The synthesis involves sequential benzoylation and coupling steps. First, L-tyrosine is protected via benzoylation using benzoyl chloride under alkaline conditions (pH 8–9) to form N-Benzoyl-L-tyrosine . Isotopic labeling (13C6) is introduced at the L-alanine moiety using 13C-enriched reagents during peptide coupling, typically via carbodiimide-mediated activation (e.g., EDC/HOBt) . Purity validation requires reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm isotopic enrichment (>99 atom% 13C) and absence of diastereomers. For example, HPLC methods using C18 columns with acetonitrile/water gradients (0.1% TFA) can resolve impurities <2% .

Basic: What is the scientific rationale for incorporating 13C6 isotopic labeling in this compound?

Answer:

The 13C6 label in the L-alanine residue enables precise tracking of metabolic pathways in in vivo studies using 13C-NMR or LC-MS. This isotopic labeling minimizes natural abundance interference, improving signal-to-noise ratios in tracer experiments. For instance, 13C6-labeled alanine can elucidate hepatic gluconeogenesis rates or protein turnover dynamics in cell cultures .

Basic: Which analytical techniques are critical for distinguishing this compound from its non-isotopic analog?

Answer:

High-resolution mass spectrometry (HRMS) is essential to confirm the 6 Da mass shift due to 13C6 incorporation. Nuclear magnetic resonance (13C-NMR) at 125 MHz can resolve isotopic splitting in the alanine methyl group. Additionally, isotope ratio mass spectrometry (IRMS) quantifies 13C enrichment (>99% purity) .

Advanced: How should researchers design experiments to address discrepancies in metabolic flux data derived from 13C6-labeled vs. unlabeled analogs?

Answer:

Discrepancies may arise from kinetic isotope effects (KIEs) altering enzyme binding affinities. To mitigate this:

- Perform parallel experiments with labeled/unlabeled compounds under identical conditions.

- Use computational modeling (e.g., Isotopomer Network Compartmental Analysis) to correct for KIEs in metabolic flux analysis .

- Validate findings with complementary techniques like stable isotope-resolved metabolomics (SIRM) .

Advanced: What are the optimal storage conditions to prevent hydrolytic degradation of this compound?

Answer:

Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). For solution-phase storage, use anhydrous DMSO or ethanol (0–6°C) to minimize hydrolysis of the benzoyl group. Monitor degradation via HPLC every 3–6 months; >5% decomposition warrants repurification .

Advanced: How can researchers resolve contradictions in crystallographic data between isotopically labeled and unlabeled forms?

Answer:

13C labeling may subtly alter crystal packing due to differences in atomic vibration modes. To address this:

- Collect high-resolution X-ray diffraction data (≤1.0 Å) to resolve isotopic density maps.

- Compare thermal displacement parameters (B-factors) between labeled/unlabeled structures.

- Validate findings with neutron diffraction studies, which are more sensitive to isotopic effects .

Advanced: What strategies optimize coupling efficiency during solid-phase synthesis of 13C6-labeled peptides containing this compound?

Answer:

- Use a pre-activated ester protocol: Pre-form the HOBt ester of this compound to reduce racemization.

- Employ microwave-assisted coupling (50°C, 20 min) for sterically hindered residues.

- Monitor coupling completion via Kaiser test or FT-IR for free amine detection .

Advanced: How can degradation products of this compound be identified and quantified in longitudinal stability studies?

Answer:

Accelerated stability testing (40°C/75% RH for 6 months) followed by LC-QTOF-MS identifies major degradation products, such as hydrolyzed N-Benzoyl-L-tyrosine or deaminated alanine. Quantify using a validated HPLC-DAD method with external calibration curves for each degradant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.